molecular formula C21H23N3O3S2 B2993808 N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 941877-63-0

N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Número de catálogo B2993808
Número CAS: 941877-63-0
Peso molecular: 429.55
Clave InChI: HNDFUCKQRFGFCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring . Benzothiazoles have been studied for their potential biological activities, including cytotoxic and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole moiety would contribute to the aromaticity of the molecule, while the sulfamoyl and amide groups would introduce polar characteristics .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The amide and sulfamoyl groups could potentially undergo hydrolysis, and the benzothiazole moiety could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to have moderate to high polarity due to the presence of sulfamoyl and amide groups .

Aplicaciones Científicas De Investigación

  • Carbonic Anhydrase Inhibition : This compound has been investigated for its inhibitory effects on human carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Research has shown that certain derivatives of N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide can inhibit various isoforms of carbonic anhydrase, including hCA I, II, IV, and VII, in the low micromolar and nanomolar range. This inhibition suggests potential applications in the treatment of diseases where CA activity plays a role (Ulus et al., 2016).

  • Antimicrobial Activity : Several studies have investigated the antimicrobial properties of benzamide derivatives. These compounds have shown efficacy against a range of microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests potential applications in developing new antimicrobial agents (Bikobo et al., 2017).

  • Anticancer Activity : Benzamide derivatives have been evaluated for their anticancer properties. Studies have shown that some of these compounds exhibit promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This suggests their potential use in cancer treatment (Tiwari et al., 2017).

  • Supramolecular Gelators : Research into N-(thiazol-2-yl) benzamide derivatives has revealed their potential as supramolecular gelators. These compounds have demonstrated the ability to form gels with certain solvents, which can be of interest in various applications, including drug delivery systems (Yadav & Ballabh, 2020).

  • Green Chemistry Applications : The synthesis of benzamide derivatives, including those similar to N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, has been explored in the context of green chemistry. Studies have focused on developing environmentally friendly synthesis methods, contributing to sustainable chemistry practices (Horishny & Matiychuk, 2020).

Direcciones Futuras

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar benzothiazole derivatives, it could be of interest in medicinal chemistry .

Propiedades

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h7-14,17H,2-6H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFUCKQRFGFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.